2-(2,6-Dioxo-3-piperidyl)-5-[2-(ethylamino)ethylamino]isoindoline-1,3-dione
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Overview
Description
2-(2,6-dioxopiperidin-3-yl)-5-{[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes a piperidine ring and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isoindole derivatives with piperidine-3,6-dione under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-5-{[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione
Uniqueness
Compared to similar compounds, 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(ethylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H20N4O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[2-(ethylamino)ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H20N4O4/c1-2-18-7-8-19-10-3-4-11-12(9-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23/h3-4,9,13,18-19H,2,5-8H2,1H3,(H,20,22,23) |
InChI Key |
DGITYEXFBWCGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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